2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains a dichlorophenyl group, an isoindoline group (a type of heterocyclic compound), and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dichlorophenyl group, the isoindoline group, and the carboxylic acid group. These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid: may be utilized in the Suzuki–Miyaura cross-coupling process. This reaction is a pivotal method for forming carbon–carbon bonds in the field of organic chemistry. The presence of the dichlorophenyl group in the compound suggests that it could act as an electrophilic partner, reacting with organoboron reagents under palladium catalysis .
Antibacterial Properties
Research indicates potential antibacterial applications for compounds similar to 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid . The dichlorophenyl moiety can contribute to the antibacterial activity, possibly by interacting with bacterial cell walls or disrupting essential bacterial enzymes.
Antiparasitic Effects
Compounds with structural similarities have been explored for their antiparasitic effects. The dichlorophenyl group could enhance the compound’s ability to interfere with the metabolic processes of parasites such as Leishmania and Trypanosoma species, offering a pathway for the development of new antiparasitic drugs.
Urease Inhibition
The dichlorophenyl component is associated with urease inhibition, which is crucial in the treatment of diseases caused by urease-producing bacteria. This application is particularly relevant in the design of drugs aimed at combating gastrointestinal infections and related disorders .
Synthetic Chemistry
The compound’s structure is conducive to various synthetic chemistry applications. It could serve as a precursor or intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The biguanide core structure linked to the dichlorophenyl group suggests that this compound could be significant in molecular structure analysis. Its ability to form hydrogen bonds makes it a candidate for studying interactions with biological molecules.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2NO4/c16-8-2-4-11(17)12(6-8)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPULTEWMPQHULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.